2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a morpholine ring, a phenyl group, and a thiazolo-pyridine moiety, making it a unique and versatile molecule in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid can be achieved through various methods. One notable method involves the use of a Nd-YAG laser for a solvent-free approach. This method utilizes a laser with a wavelength of 355 nm, a pulse frequency of 10 Hz, and a pulse duration of 8 ns. The reaction is rapid and straightforward, providing a solvent-, metal-, and base-free method with good yield and a substantial reduction in reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of renewable resources, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: The compound is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-(N-Morpholino)ethanesulfonic acid (MES): A buffering agent used in biology and biochemistry.
Morpholine-containing heterocycles: These compounds share the morpholine ring structure and are used in various pharmaceutical applications.
Uniqueness
2-Morpholino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3S/c21-16(22)12-10-13(11-4-2-1-3-5-11)18-15-14(12)24-17(19-15)20-6-8-23-9-7-20/h1-5,10H,6-9H2,(H,21,22) |
InChI Key |
HYPSBECGTOZHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=CC(=N3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.